N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide
Descripción
This compound features a thiazole core substituted at the 4-position with a phenyl group bearing a pyridin-3-ylamino moiety. The phenyl ring is further linked to an indole-5-carboxamide group, making it a hybrid heterocyclic system.
Propiedades
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-22(17-5-8-20-16(12-17)9-11-25-20)26-18-6-3-15(4-7-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXIYQNCZLHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
A. Substituted Thiazole Carboxamides ()
Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ([5] and [6]) and their amide derivatives ([3a–s]) are synthesized via coupling reactions with amines. The target compound differs by incorporating an indole-5-carboxamide group instead of simpler alkyl or aryl amines, which may enhance π-stacking interactions or solubility .
B. Urea-Linked Thiazole Derivatives ()
Examples include ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d–f). These compounds replace the indole-carboxamide with urea and piperazine moieties. In contrast, the indole group in the target compound may improve membrane permeability due to its aromatic hydrophobicity .
C. Pyrazolyl-Thiazole Hybrids ()
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) features a pyrazole-thiazole scaffold.
D. Pyridinyloxy Chinoline Derivatives ()
Compounds like N-(4-(6-(benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid include extended aromatic systems (chinoline) and pyridinyloxy groups. These structural elements may confer distinct binding modes compared to the simpler thiazole-indole framework of the target compound .
Data Table: Key Parameters of Analogs
| Compound Name | Molecular Weight (g/mol) | Yield (%) | Key Structural Features |
|---|---|---|---|
| N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide (Target) | ~428.5* | N/A | Thiazole-indole hybrid, pyridin-3-ylamino |
| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 548.2 | 93.4 | Urea, trifluoromethyl, piperazine |
| N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) | ~409.5* | N/A | Pyrazole-thiazole, methylphenyl substituent |
| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ([5]) | ~264.3 | N/A | Methyl-pyridinyl thiazole, ester linkage |
*Calculated based on structural formula.
Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural comparisons suggest:
Q & A
Basic: What are the recommended synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2: Functionalization of the thiazole ring via nucleophilic substitution or coupling reactions to introduce the pyridin-3-ylamino group.
- Step 3: Final carboxamide formation using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF).
Critical Parameters:
- Temperature control during reflux (typically 80–110°C).
- Use of TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .
Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Methodological Answer:
- Microwave-assisted synthesis (e.g., 100–150 W, 5–15 min) can enhance reaction efficiency compared to traditional reflux .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst screening: Transition metal catalysts (e.g., Pd/C for coupling steps) may reduce side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
